molecular formula C12H14BrNO2 B8262956 Allyl 4-bromophenethylcarbamate

Allyl 4-bromophenethylcarbamate

Cat. No.: B8262956
M. Wt: 284.15 g/mol
InChI Key: SOKFCKZXRDYZQA-UHFFFAOYSA-N
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Description

Allyl 4-bromophenethylcarbamate (systematic name: prop-2-en-1-yl N-(4-bromophenyl)carbamate) is an organobromine compound with the molecular formula C₁₀H₁₀BrNO₂ and a molecular weight of 256.099 g/mol . Its structure features an allyl group (CH₂=CH–CH₂–) linked to a carbamate moiety, which is further substituted with a 4-bromophenyl group.

Properties

IUPAC Name

prop-2-enyl N-[2-(4-bromophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-2-9-16-12(15)14-8-7-10-3-5-11(13)6-4-10/h2-6H,1,7-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKFCKZXRDYZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for allyl 4-bromophenethylcarbamate may involve large-scale allylic bromination followed by carbamate formation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Azides, nitriles, or other substituted products.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

The table below compares Allyl 4-bromophenethylcarbamate with structurally related allyl carbamates and esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
This compound C₁₀H₁₀BrNO₂ 256.099 4-Bromophenyl High polarity due to carbamate; potential mutagenicity inferred from allyl group
Allyl acetate C₅H₈O₂ 116.12 Acetate Metabolized to acrolein; moderate toxicity (LD₅₀: 130 mg/kg, rat)
Allyl phenyl ether C₉H₁₀O 134.18 Phenyl ether Low acute toxicity; used in polymer and fragrance industries
Allyl isothiocyanate C₄H₅NS 99.15 Isothiocyanate Highly reactive; used as a fumigant and flavoring agent
Allyl bromide C₃H₅Br 120.98 Bromide Direct-acting mutagen; used in polymer synthesis

Key Observations :

  • The bromophenyl group in this compound increases molecular weight and polarity compared to simpler allyl esters (e.g., allyl acetate).
Reactivity and Chemical Properties
  • Allyl Group Reactivity : The π-bond in the allyl moiety enables electrophilic addition and radical reactions, similar to allyl bromide and allyl acetate . However, the carbamate group in this compound may stabilize the compound against hydrolysis compared to allyl esters .
Toxicity Profile
  • Mutagenicity: Allyl compounds with good leaving groups (e.g., bromide, chloride) exhibit direct mutagenicity via alkylation of DNA . While this compound lacks a traditional leaving group, its metabolic conversion to reactive intermediates (e.g., acrolein) cannot be ruled out, as seen with allyl acetate and allyl alcohol .
  • Comparative Toxicity : Allyl acetate (LD₅₀: 130 mg/kg) and allyl alcohol (LD₅₀: 64 mg/kg) are significantly less toxic than acrolein (LD₅₀: 7 mg/kg), suggesting metabolism plays a critical role . The bromophenyl carbamate’s toxicity profile remains unstudied but warrants caution due to structural parallels.

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